molecular formula C14H23NO6S B2455249 8-[(2-methylpropan-2-yl)oxycarbonyl]-1,1-dioxo-1λ6-thia-8-azaspiro[4.5]decane-4-carboxylic acid CAS No. 1373028-36-4

8-[(2-methylpropan-2-yl)oxycarbonyl]-1,1-dioxo-1λ6-thia-8-azaspiro[4.5]decane-4-carboxylic acid

Cat. No.: B2455249
CAS No.: 1373028-36-4
M. Wt: 333.4
InChI Key: MDKMSKUZSXKMOO-UHFFFAOYSA-N
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Description

8-[(2-methylpropan-2-yl)oxycarbonyl]-1,1-dioxo-1λ6-thia-8-azaspiro[4.5]decane-4-carboxylic acid is a complex organic compound with a unique spirocyclic structure. This compound is characterized by the presence of a sulfur atom in a six-membered ring, which is fused to a nitrogen-containing spirocyclic system. The presence of the tert-butyl ester group adds to its chemical stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[(2-methylpropan-2-yl)oxycarbonyl]-1,1-dioxo-1λ6-thia-8-azaspiro[4.5]decane-4-carboxylic acid typically involves multi-step organic reactions. The starting materials often include commercially available precursors, which undergo a series of transformations such as cyclization, esterification, and oxidation to form the final product. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the consistent quality and scalability of the compound.

Chemical Reactions Analysis

Types of Reactions

8-[(2-methylpropan-2-yl)oxycarbonyl]-1,1-dioxo-1λ6-thia-8-azaspiro[4.5]decane-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The sulfur atom can be further oxidized to form sulfone or sulfoxide derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The spirocyclic nitrogen can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products Formed

Scientific Research Applications

8-[(2-methylpropan-2-yl)oxycarbonyl]-1,1-dioxo-1λ6-thia-8-azaspiro[4.5]decane-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-[(2-methylpropan-2-yl)oxycarbonyl]-1,1-dioxo-1λ6-thia-8-azaspiro[4.5]decane-4-carboxylic acid involves its interaction with specific molecular targets. The spirocyclic structure allows it to bind to enzymes or receptors, modulating their activity. The sulfur atom plays a crucial role in its reactivity, enabling the formation of covalent bonds with target proteins.

Comparison with Similar Compounds

Similar Compounds

  • 8-[(2-methylpropan-2-yl)oxycarbonyl]-1-oxa-8-azaspiro[4.5]decane-3-carboxylic acid
  • 2-[8-[(2-methylpropan-2-yl)oxycarbonyl]-1-oxa-8-azaspiro[4.5]decan-2-yl]acetic acid

Uniqueness

Compared to similar compounds, 8-[(2-methylpropan-2-yl)oxycarbonyl]-1,1-dioxo-1λ6-thia-8-azaspiro[4.5]decane-4-carboxylic acid is unique due to the presence of the sulfur atom in its structure. This feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

8-[(2-methylpropan-2-yl)oxycarbonyl]-1,1-dioxo-1λ6-thia-8-azaspiro[4.5]decane-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO6S/c1-13(2,3)21-12(18)15-7-5-14(6-8-15)10(11(16)17)4-9-22(14,19)20/h10H,4-9H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDKMSKUZSXKMOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)C(CCS2(=O)=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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